An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethyl)-2-pyrazolin-5-one
An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethyl)-2-pyrazolin-5-one
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-(Trifluoromethyl)-2-pyrazolin-5-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group onto the pyrazolinone scaffold imparts unique electronic and steric properties, profoundly influencing its reactivity, acidity, solubility, and potential for biological activity. This document delves into the synthesis, spectroscopic characterization, and key physicochemical parameters of this molecule, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Introduction: The Significance of Fluorination in Pyrazolinone Chemistry
The pyrazolin-5-one core is a well-established pharmacophore, present in numerous compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties[1]. The introduction of a trifluoromethyl (-CF3) group, a common strategy in modern drug design, can dramatically enhance the therapeutic potential of a molecule. The high electronegativity of the fluorine atoms in the -CF3 group makes it a potent electron-withdrawing moiety, which can modulate the acidity and reactivity of the pyrazolinone ring. Furthermore, the trifluoromethyl group is known to increase lipophilicity and metabolic stability, crucial attributes for improving the pharmacokinetic profile of drug candidates.
This guide focuses on 3-(Trifluoromethyl)-2-pyrazolin-5-one (also known as 3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one), a foundational structure for a diverse array of derivatives. Understanding its fundamental physicochemical properties is paramount for the rational design of novel therapeutics and functional materials.
Molecular Structure and Tautomerism
3-(Trifluoromethyl)-2-pyrazolin-5-one is a five-membered heterocyclic compound with the molecular formula C4H3F3N2O.
A key feature of 2-pyrazolin-5-ones is their existence in various tautomeric forms. The primary tautomers are the keto form (3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one) and the enol form (3-(trifluoromethyl)-1H-pyrazol-5-ol). The equilibrium between these forms is influenced by factors such as the solvent, pH, and the nature of substituents on the ring. The strong electron-withdrawing nature of the trifluoromethyl group is expected to influence this tautomeric equilibrium, generally favoring the enol form to a greater extent than in its non-fluorinated counterparts.
Caption: Tautomeric equilibrium of 3-(Trifluoromethyl)-2-pyrazolin-5-one.
Synthesis of 3-(Trifluoromethyl)-2-pyrazolin-5-one
The most common and efficient method for the synthesis of 3-(trifluoromethyl)-2-pyrazolin-5-ones is the condensation reaction between a β-ketoester bearing a trifluoromethyl group, such as ethyl 4,4,4-trifluoroacetoacetate (ETFAA), and hydrazine or its derivatives.
Caption: General synthesis pathway for 3-(Trifluoromethyl)-2-pyrazolin-5-one.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related pyrazolinone derivatives[2].
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
-
Hydrazine hydrate
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate (1.0 eq) to the stirred solution at room temperature. The addition may be exothermic.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume using a rotary evaporator.
-
The crude product may precipitate upon cooling or after the addition of cold water.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 3-(Trifluoromethyl)-2-pyrazolin-5-one.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum is expected to show a signal for the CH2 group at the C4 position of the pyrazolinone ring, likely as a singlet. The chemical shift of this proton is influenced by the tautomeric equilibrium and the solvent. Additionally, signals for the N-H protons will be present, and their chemical shifts will be highly dependent on the solvent and concentration.
-
¹³C NMR: The ¹³C NMR spectrum will be characterized by signals for the carbonyl carbon (C5), the C3 carbon attached to the trifluoromethyl group, and the C4 methylene carbon. The trifluoromethyl group will cause a characteristic quartet for the C3 carbon due to C-F coupling. The chemical shift of the trifluoromethyl carbon itself is predicted to be in the range of 118-127 ppm[3].
-
¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is anticipated to be in the range of -65 to -85 ppm, which is characteristic of trifluoromethyl groups attached to a pyrazole ring[3][4].
Infrared (IR) Spectroscopy
The IR spectrum of 3-(Trifluoromethyl)-2-pyrazolin-5-one will exhibit characteristic absorption bands corresponding to its functional groups. Based on data for similar structures, the following key peaks are expected[5]:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretch (enol tautomer) |
| ~3200 | N-H stretch |
| ~1710 | C=O stretch (keto tautomer) |
| ~1640 | C=N stretch |
| ~1350-1100 | C-F stretches |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (152.07 g/mol ). Fragmentation patterns would likely involve the loss of the trifluoromethyl group (CF3) and other characteristic fragments of the pyrazolinone ring.
Physicochemical Properties
Acidity (pKa)
Solubility
The solubility of 3-(Trifluoromethyl)-2-pyrazolin-5-one is influenced by its ability to exist in different tautomeric forms and the presence of the lipophilic trifluoromethyl group.
-
Aqueous Solubility: Limited data is available, but a reported aqueous solubility in a buffer at pH 7.4 is 7.4 µg/mL.
-
Organic Solvents: The compound is expected to have good solubility in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), which are commonly used in synthesis and biological assays. The trifluoromethyl group also imparts some solubility in less polar solvents like dichloromethane and ethyl acetate.
Thermal Stability
Specific thermal analysis data (TGA, DSC) for 3-(Trifluoromethyl)-2-pyrazolin-5-one is not available in the literature. However, a melting point of 125-126 °C has been reported for 5-(trifluoromethyl)-1H-pyrazol-3-ol, an isomer of the target compound[1]. The thermal stability will be an important parameter for its formulation and storage.
Reactivity and Applications
The presence of the electron-withdrawing trifluoromethyl group and the reactive C4 methylene group makes 3-(Trifluoromethyl)-2-pyrazolin-5-one a versatile building block in organic synthesis. The C4 position is particularly susceptible to electrophilic substitution reactions, such as Knoevenagel condensation with aldehydes and ketones.
The unique physicochemical properties of 3-(Trifluoromethyl)-2-pyrazolin-5-one make it an attractive scaffold for the development of new therapeutic agents. Derivatives of this compound have been investigated for their potential as:
-
Enzyme inhibitors: The pyrazolinone core can interact with the active sites of various enzymes.
-
Antibacterial agents: The trifluoromethyl group can enhance the antimicrobial activity of the pyrazolinone scaffold[3].
-
Anticancer agents: Fluorinated pyrazoles have shown promise as antitumor drugs[3].
Beyond medicinal chemistry, this compound has also been explored as an electron acceptor material in organic photovoltaics, highlighting its potential in materials science[3].
Conclusion
3-(Trifluoromethyl)-2-pyrazolin-5-one is a molecule with significant potential, primarily driven by the advantageous properties conferred by the trifluoromethyl group. Its synthesis is straightforward, and its structure offers multiple points for further functionalization. While a complete experimental dataset for all its physicochemical properties is not yet available, the existing data and knowledge from related compounds provide a strong foundation for its application in drug discovery and materials science. Further research to fully characterize this compound and explore its biological activities is highly warranted.
References
-
PubChem. 3-Methyl-2-pyrazolin-5-one. National Center for Biotechnology Information. Available from: [Link]
-
Gallardo, H., et al. (2009). 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, E65(Pt 8), o2040. Available from: [Link]
-
Advanced Journal of Chemistry, Section A. (5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](phenyl)methanone: Synthesis, Characterization and Comp. Available from: [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Available from: [Link]
- Patents Google. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
-
Journal of the Iranian Chemical Society. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Available from: [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Available from: [Link]
-
ChemSynthesis. 5-(trifluoromethyl)-1H-pyrazol-3-ol. Available from: [Link]
-
NIST. 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-. National Institute of Standards and Technology. Available from: [Link]
-
PubChem. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. National Center for Biotechnology Information. Available from: [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]
-
MDPI. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Available from: [Link]
-
ResearchGate. Features of the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform. Synthesis and structure of fluorinated analogs of tris(pyrazol-1-yl)methane. Available from: [Link]
-
ResearchGate. Journal of Molecular Structure Synthesis, Structure and Biological Activity of 3(5)-Trifluoromethyl-1H-Pyrazoles Derived from Hemicurcuminoids. Available from: [Link]
-
Supporting Information for Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles. Available from: [Link]
-
Yamamoto, Y., et al. (1996). Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. Redox Report, 2(5), 333-338. Available from: [Link]
